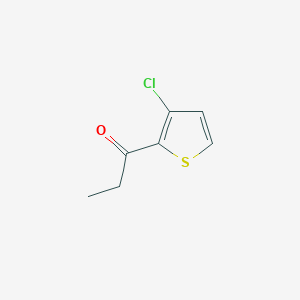

1-(3-Chlorothiophen-2-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-(3-Chlorothiophen-2-yl)propan-1-one and related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, compounds have been synthesized through the reaction of substituted benzaldehydes with acetophenones under basic conditions, highlighting a general approach to synthesizing chalcone derivatives (Salian et al., 2018). This method emphasizes the adaptability of the Claisen-Schmidt reaction for introducing various functional groups into the chalcone backbone.

Molecular Structure Analysis

The molecular structure of chalcone derivatives, including those similar to this compound, has been elucidated using techniques like X-ray crystallography. These studies reveal dihedral angles between terminal rings and intramolecular hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Girisha et al., 2016). Such structural insights are fundamental for the development of new compounds with desired physical and chemical properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including multi-component syntheses that lead to highly functionalized derivatives. These reactions can involve electrophilic aromatic substitution, highlighting the compound's versatility as a precursor for more complex molecules (Sayahi et al., 2015).

Physical Properties Analysis

The physical properties of chalcone derivatives can be studied through spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy. These techniques provide information on functional groups, optical transmission, and the compound's overall structural conformation, which are essential for predicting its behavior in various environments (Manjunath et al., 2011).

Chemical Properties Analysis

The chemical properties of chalcone derivatives, including reactivity and stability, are influenced by their molecular structure. Studies involving theoretical investigations, such as density functional theory (DFT), help in understanding the electronic structure and potential reactivity of these compounds. These investigations provide valuable insights into the compound's interactions at the molecular level, guiding the synthesis of new derivatives with enhanced properties (Kumar et al., 2014).

Scientific Research Applications

Crystal Structures and Chemical Properties

- Crystal Structures of Chalcones : The crystal structure of similar compounds like (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one has been studied, revealing hydrogen-bonded chains that influence molecular conformation and properties (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).

Applications in Biochemistry and Molecular Biology

Potential Antioxidant Agents : A series of chalcone derivatives have been synthesized for potential antioxidant applications, highlighting the biological activity and potential therapeutic uses of similar compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).

Anticancer Agents : Compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, similar in structure to 1-(3-Chlorothiophen-2-yl)propan-1-one, have been identified as apoptosis inducers with potential as anticancer agents (Zhang et al., 2005).

Material Science and Engineering Applications

Nonlinear Optical Properties : Studies on 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, which shares a similar structure, have revealed its nonlinear optical properties, suggesting potential use in optoelectronics and photonics (Prabhu et al., 2013).

Third-order Nonlinear Optical Properties : Other chlorinated thienyl chalcones derivatives have shown significant potential for optical applications, which may extend to this compound (Ng et al., 2019).

Safety and Hazards

properties

IUPAC Name |

1-(3-chlorothiophen-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-6(9)7-5(8)3-4-10-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMICKSYLNWDKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CS1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)